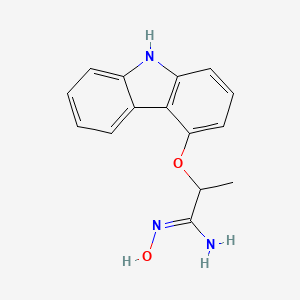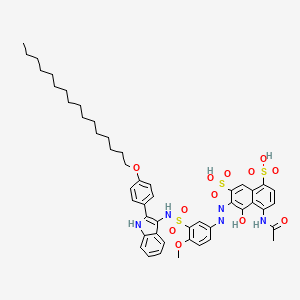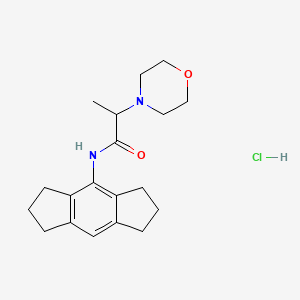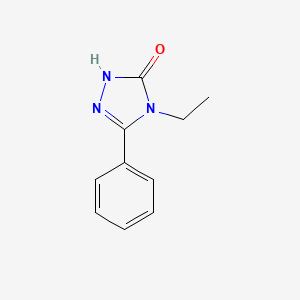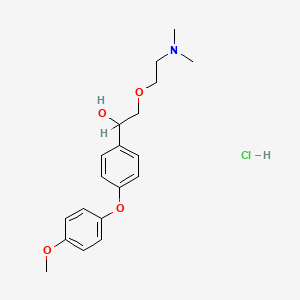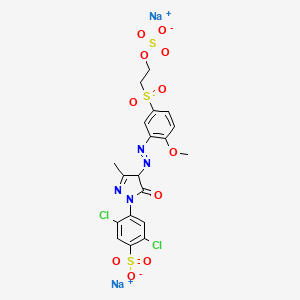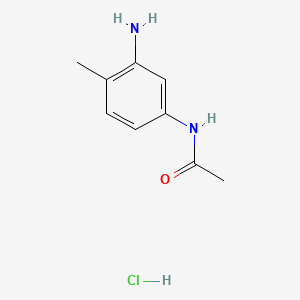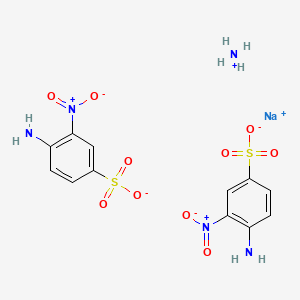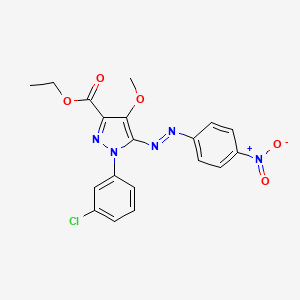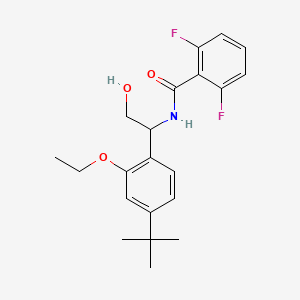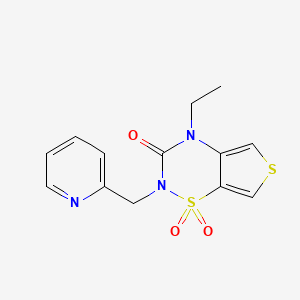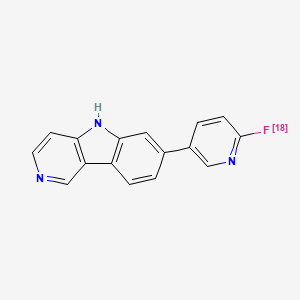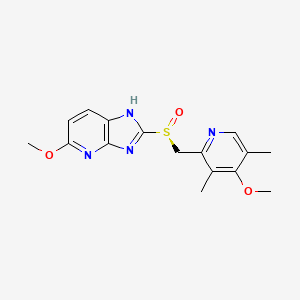
(S)-Tenatoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tenatoprazole is a proton pump inhibitor (PPI) that is used to reduce stomach acid production. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly noted for its potential in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tenatoprazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring and the introduction of the chiral center. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-Tenatoprazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the nitrogen atoms in the pyridine ring.
Substitution: Common in the synthesis and modification of this compound, substitution reactions often involve halogenated intermediates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-Tenatoprazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereochemistry.
Biology: Investigated for its effects on cellular processes related to acid secretion.
Medicine: Primarily researched for its potential in treating acid-related disorders. Studies have also explored its role in preventing gastric mucosal damage.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
(S)-Tenatoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, commonly known as the proton pump, in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound effectively reduces acid secretion, providing relief from conditions like GERD and peptic ulcers. The molecular targets include the cysteine residues on the proton pump, leading to its inactivation.
Comparison with Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Known for its rapid onset of action compared to other PPIs.
Esomeprazole: The S-enantiomer of omeprazole, offering improved efficacy in some patients.
Uniqueness: (S)-Tenatoprazole is unique due to its chiral nature, which can influence its pharmacodynamics and pharmacokinetics. Its specific stereochemistry may offer advantages in terms of potency and duration of action compared to its racemic counterparts.
Properties
CAS No. |
705968-86-1 |
|---|---|
Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m0/s1 |
InChI Key |
ZBFDAUIVDSSISP-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



